molecular formula C9H13NOS B040324 4-(2-Aminopropylsulfanyl)phenol CAS No. 115044-39-8

4-(2-Aminopropylsulfanyl)phenol

Cat. No.: B040324
CAS No.: 115044-39-8
M. Wt: 183.27 g/mol
InChI Key: NOHIPOXNDXLSSO-UHFFFAOYSA-N
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Description

4-(2-Aminopropylsulfanyl)phenol is a substituted phenol derivative featuring a sulfanyl (-S-) group linked to a 2-aminopropyl chain at the para position of the phenolic ring. This compound combines the electron-donating hydroxyl (-OH) group with the nucleophilic sulfanyl moiety and a basic amino (-NH2) group, which collectively influence its chemical reactivity, solubility, and electronic properties. Potential applications include its use as a precursor in organic synthesis, ligand design, or bioactive molecule development.

Properties

CAS No.

115044-39-8

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-(2-aminopropylsulfanyl)phenol

InChI

InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3

InChI Key

NOHIPOXNDXLSSO-UHFFFAOYSA-N

SMILES

CC(CSC1=CC=C(C=C1)O)N

Canonical SMILES

CC(CSC1=CC=C(C=C1)O)N

Synonyms

4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer,
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer
HOMePAES

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Compound Core Structure Functional Groups Conjugation System
4-(2-Aminopropylsulfanyl)phenol Phenol + sulfanyl-aminopropyl chain -OH, -S-CH2-CH(NH2)-CH3 Limited conjugation (sulfanyl linker)
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Phenol + diphenylimidazole -OH, imidazole (N-heterocycle), two phenyl rings Extended π-conjugation (imidazole + phenyl rings)
4-Nitrophenyl acetate Phenol ester -OAc (ester), -NO2 Moderate conjugation (ester + nitro groups)

Key Differences :

  • The imidazole-based compound exhibits a rigid, planar π-system due to the fused heterocycle and phenyl rings, enhancing charge transfer and NLO properties.
  • This compound’s flexible sulfanyl-aminopropyl chain likely reduces conjugation efficiency but introduces hydrogen-bonding capability via the -NH2 group.
  • Nitro-substituted phenols (e.g., 4-nitrophenyl acetate ) rely on electron-withdrawing groups for polarization but lack the amino functionality for basicity.

Comparison :

  • The imidazole derivative’s synthesis leverages nanocatalysts for efficiency, while this compound would require tailored protection/deprotection steps for the amine group.

Optical and Electronic Properties

Compound HOMO-LUMO Gap (eV) NLO Parameters Dipole Moment (D)
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 2.54 (experimental) β = 4.044 × 10⁻¹ cm/W; γ = 2.89 × 10⁻⁶ cm²/W 8.12 (calculated)
This compound Not reported Hypothetical: Moderate β due to -NH2/-SH Estimated lower
4-Nitrophenyl acetate ~3.5 (analogous) Weak NLO response ~5.0 (calculated)

Key Findings :

  • The imidazole derivative exhibits a low bandgap (2.54 eV) and high third-order susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu), attributed to its extended conjugation and charge-transfer transitions.
  • This compound’s -NH2 group may enhance intramolecular charge transfer compared to simple thiophenols, but its flexible chain likely limits π-conjugation, resulting in weaker NLO activity.

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